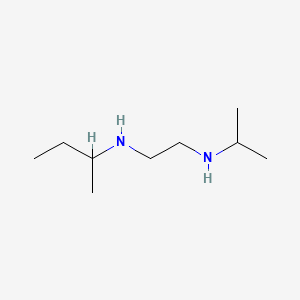

N-2-Butyl-N'-isopropyl ethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-butan-2-yl-N-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-5-9(4)11-7-6-10-8(2)3/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELKVXYYFGKWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960583 | |

| Record name | N~1~-(Butan-2-yl)-N~2~-(propan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4014-00-0 | |

| Record name | N-sec-Butyl-N'-isopropylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(Butan-2-yl)-N~2~-(propan-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Alkyl Substituted Ethylenediamine Derivatives in Organic Chemistry

Ethylenediamine (B42938), with its simple C2H4(NH2)2 structure, serves as a fundamental building block in chemical synthesis. rsc.org The strategic substitution of alkyl groups onto the nitrogen atoms of the ethylenediamine backbone gives rise to a diverse family of derivatives with tailored properties. These alkyl-substituted ethylenediamines are integral to various chemical applications, from their use as curing agents for epoxy resins to their role as precursors in the synthesis of pharmaceuticals and agrochemicals. scbt.com

The presence of two nitrogen atoms imparts a bifunctional nature to these molecules, allowing them to readily form heterocyclic structures and act as bidentate ligands in coordination chemistry. rsc.org The nature of the alkyl substituents—be they linear, branched, or cyclic—profoundly influences the steric and electronic properties of the diamine, thereby modulating its reactivity and coordinating ability. This tunability is a key reason for their widespread use in the development of catalysts and functional materials.

Significance of N Sec Butyl N Isopropyl Ethylenediamine As a Chiral Chemical Building Block

N-sec-Butyl-N'-isopropyl ethylenediamine (B42938), an unsymmetrical N,N'-dialkylethylenediamine, holds particular importance due to its inherent chirality. The presence of a stereocenter at the sec-butyl group means this compound can exist as distinct enantiomers. This chirality is a critical feature, as the three-dimensional arrangement of atoms is paramount in many biological and chemical processes.

The synthesis of such unsymmetrical and chiral vicinal diamines is a significant area of research. nih.gov One powerful method for their preparation is the rhodium-catalyzed hydroamination of allylic amines, which allows for the coupling of an allylamine (B125299) with a variety of amine nucleophiles to generate a wide range of unsymmetrical vicinal diamines. nih.gov This approach provides a direct and efficient route to compounds like N-sec-Butyl-N'-isopropyl ethylenediamine.

The primary significance of chiral diamines like N-sec-Butyl-N'-isopropyl ethylenediamine lies in their application as ligands in asymmetric catalysis. chemrxiv.org These ligands can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product over the other. This is of immense importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Overview of Contemporary Research Directions for the Compound

Strategies for Unsymmetrical N,N'-Disubstitution of Ethylenediamine

The preparation of unsymmetrically substituted ethylenediamines requires careful control over the reactivity of the two nitrogen atoms. Several key strategies have been developed to achieve this, ranging from direct sequential reactions to the use of protecting groups to modulate reactivity.

Sequential Alkylation Approaches

Direct sequential alkylation of ethylenediamine is a straightforward approach, though it often suffers from a lack of selectivity. The initial alkylation of ethylenediamine with one alkyl halide can lead to a mixture of mono- and di-alkylated products. Subsequent alkylation with a second, different alkyl halide further complicates the product mixture, yielding the desired unsymmetrical diamine alongside symmetrical N,N'-dialkylated and over-alkylated products.

To synthesize N-2-Butyl-N'-isopropyl ethylenediamine via this method, one would first react ethylenediamine with a 2-butyl halide (e.g., 2-bromobutane). This initial step produces N-(2-butyl)ethylenediamine. The subsequent reaction of this intermediate with an isopropyl halide (e.g., 2-bromopropane) would then yield the target compound. However, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired unsymmetrical product and minimize the formation of N,N'-di(2-butyl)ethylenediamine and N,N'-diisopropylethylenediamine. A study on the N-alkylation of ethylenediamine with various alcohols using a CuO-NiO/γ-Al2O3 catalyst demonstrated that mono-N-alkylation can be achieved with high yields for various alcohols, including butan-2-ol and propan-2-ol. researchgate.net For instance, the reaction with butan-2-ol yielded 80.8% of the mono-alkylated product, while propan-2-ol gave an 82.8% yield under specific conditions. researchgate.net This suggests that a sequential approach using the corresponding alcohols as alkylating agents could be a viable, albeit challenging, route.

A general procedure for the N-alkylation of a primary amine with a secondary alkyl halide involves reacting the amine with the alkyl halide, often in a solvent like ethanol, and heating the mixture under reflux for several hours. prepchem.com After the reaction, the mixture is typically neutralized and the product is isolated through extraction and distillation. prepchem.com

Reductive Amination Protocols for Amine Synthesis

Reductive amination offers a more controlled method for the synthesis of unsymmetrical diamines by reacting a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This two-step process, often performed in a single pot, can be tailored to introduce different alkyl groups sequentially. masterorganicchemistry.com

For the synthesis of this compound, one could start with the reductive amination of ethylenediamine with 2-butanone. This would form N-(sec-butyl)ethylenediamine after reduction of the intermediate imine. The resulting mono-substituted diamine could then undergo a second reductive amination with acetone (B3395972) to introduce the isopropyl group, yielding the final product. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly used as they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org

The general process of reductive amination involves the reaction of a carbonyl compound and an amine to form an imine, which is then reduced. organicreactions.org This method avoids the over-alkylation issues often encountered in direct alkylation. masterorganicchemistry.com The reaction can be performed sequentially, allowing for the controlled synthesis of tertiary amines by successive reductive aminations. masterorganicchemistry.com The cyclocondensation of ethylenediamine with ketones like acetone and methyl ethyl ketone has been studied as a route to tetraaza macrocyclic compounds, highlighting the reactivity of ethylenediamine with ketones. researchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Intermediate | Final Product |

| Ethylenediamine | 2-Butanone | NaBH3CN | N-(sec-butyl)ethylenimine | N-(sec-Butyl)ethylenediamine |

| N-(sec-Butyl)ethylenediamine | Acetone | NaBH3CN | N-(sec-Butyl)-N'-isopropylethylenimine | This compound |

Table 1: Hypothetical Two-Step Reductive Amination for this compound

Application of Protecting Group Strategies in Amine Synthesis (e.g., Boc-protection)

The use of protecting groups is a highly effective strategy for the selective synthesis of unsymmetrical diamines. By temporarily blocking one of the amino groups, the other can be selectively alkylated. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its ease of introduction and removal under specific conditions. researchgate.net

The synthesis of this compound can be systematically approached using N-Boc-ethylenediamine as a starting material. nih.gov This mono-protected diamine allows for the selective alkylation of the free amino group. The first step would involve the alkylation of N-Boc-ethylenediamine with a 2-butyl halide. Following this, the Boc group is removed under acidic conditions. The resulting N-(2-butyl)ethylenediamine can then be subjected to a second alkylation with an isopropyl halide to yield the final product. Alternatively, after the first alkylation, the newly formed secondary amine could be protected with a different orthogonal protecting group before deprotecting and alkylating the first nitrogen.

A facile method for the mono-Boc protection of symmetrical and unsymmetrical diamines has been developed, which involves the sequential addition of one mole of HCl and one mole of di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.net This method provides the mono-Boc protected diamine in high yield, which can then be used for further functionalization. researchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethylenediamine | (Boc)2O, HCl | N-Boc-ethylenediamine |

| 2 | N-Boc-ethylenediamine, 2-Bromobutane | Base (e.g., Et3N) | N-Boc-N'-(2-butyl)ethylenediamine |

| 3 | N-Boc-N'-(2-butyl)ethylenediamine | Acid (e.g., TFA or HCl) | N-(2-Butyl)ethylenediamine |

| 4 | N-(2-Butyl)ethylenediamine, 2-Bromopropane | Base (e.g., Et3N) | This compound |

Table 2: Synthesis of this compound using a Boc-Protection Strategy

Aminolysis and Related Condensation Reactions

Aminolysis of epoxides provides another route to N-substituted ethylenediamine derivatives. This reaction involves the ring-opening of an epoxide with an amine. To synthesize this compound, a multi-step approach could be envisioned.

One possible pathway involves the reaction of 2-methyloxirane (propylene oxide) with isopropylamine. atamanchemicals.com This would yield 1-(isopropylamino)propan-2-ol. The hydroxyl group of this amino alcohol could then be converted to a leaving group (e.g., by tosylation or conversion to a halide) and subsequently reacted with ethylenediamine or a protected form of ethylenediamine to introduce the second amino group and the butyl moiety in a separate step. Propylene oxide is known to react with ammonia (B1221849) to produce isopropanolamines. atamanchemicals.com

Stereoselective Synthesis of N-sec-Butyl-N'-isopropyl ethylenediamine

The "sec-butyl" group in the target molecule contains a chiral center, meaning N-sec-Butyl-N'-isopropyl ethylenediamine can exist as a pair of enantiomers. The synthesis of a specific stereoisomer requires a stereoselective approach.

Exploitation of Chiral Pool Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. rsc.org These compounds can serve as starting materials for the synthesis of more complex chiral molecules.

Natural α-amino acids are valuable starting materials for the synthesis of chiral amines and diamines. nih.gov For instance, a method for synthesizing long-chain chiral diamines from natural amino acids like phenylalanine and lysine (B10760008) has been reported. nih.gov This approach typically involves the modification of the carboxylic acid group of the amino acid. A general strategy involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and subsequent displacement with an amine.

To synthesize a specific enantiomer of N-sec-Butyl-N'-isopropyl ethylenediamine, one could start with an appropriate chiral amino acid. For example, L-isoleucine, which possesses a sec-butyl group with a defined stereochemistry, could be a potential precursor. The synthesis would involve several steps, likely including the reduction of the carboxylic acid, protection of the amino group, and subsequent introduction of the N'-isopropyl ethylenediamine moiety. The use of chiral starting materials from the chiral pool ensures that the stereochemistry of the final product is controlled. nih.gov

| Chiral Precursor | Key Transformation Steps | Potential Chiral Product |

| L-Isoleucine | 1. Carboxyl group reduction to alcohol. 2. Conversion of alcohol to a leaving group. 3. Nucleophilic substitution with N-isopropylethylenediamine. | (S)-N-sec-Butyl-N'-isopropyl ethylenediamine |

| D-Isoleucine | 1. Carboxyl group reduction to alcohol. 2. Conversion of alcohol to a leaving group. 3. Nucleophilic substitution with N-isopropylethylenediamine. | (R)-N-sec-Butyl-N'-isopropyl ethylenediamine |

Table 3: Hypothetical Stereoselective Synthesis from Chiral Amino Acids

Advanced Synthetic Techniques and Their Application

Modern synthetic chemistry offers advanced techniques that can be applied to produce this compound and related ligand libraries with greater efficiency and sustainability.

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, such as diamine ligands, for screening in catalysis and pharmaceutical research. chemscene.comrsc.org To create a library based on the this compound scaffold, ethylenediamine can be first anchored to a solid support (resin). The free amine can then be alkylated with an isopropyl group. Following this, the second amine can be alkylated with a 2-butyl group. The use of different alkylating agents in the second step would allow for the creation of a diverse library of related ligands. After synthesis, the target molecules are cleaved from the resin. This methodology avoids tedious purification steps between reactions and is amenable to automation. Diamine ligands are particularly important in the development of catalysts for cross-coupling reactions. nih.govresearchgate.netrsc.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a significant advancement in green synthesis. nih.gov This solvent-free approach can be applied to the N-alkylation of amines. researchgate.net For the synthesis of this compound, a mixture of ethylenediamine, an isopropylating agent, and a 2-butylating agent could be milled together with a base. nih.gov

A more advanced mechanochemical approach involves the "borrowing hydrogen" methodology. researchgate.net Researchers have demonstrated that ruthenium-catalyzed N-alkylation of primary amines with alcohols can be achieved with high conversions under mechanochemical conditions, eliminating the need for solvents and often reducing reaction times and temperatures. researchgate.net This approach offers a highly sustainable pathway to N-alkylated amines and their derivatives. researchgate.net

Elucidation of Reaction Mechanisms in N-Alkylation and Derivatization

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. The N-alkylation of amines can proceed through several pathways, with the "borrowing hydrogen" methodology being a subject of detailed mechanistic study. acs.orgacs.org

The catalytic cycle for N-alkylation via borrowing hydrogen generally involves several key steps:

Oxidation: The catalyst, often an iridium or ruthenium complex, dehydrogenates the alcohol (e.g., 2-butanol) to form the corresponding ketone (2-butanone) and a metal-hydride species.

Condensation: The ketone reacts with the amine (e.g., N-isopropylethylenediamine) to form an imine intermediate, releasing a molecule of water.

Reduction: The imine coordinates to the metal-hydride complex and is subsequently reduced (hydrogenated) to form the final N-alkylated amine product, regenerating the active catalyst.

Kinetic studies, including Kinetic Isotope Effect (KIE) and Hammett analyses, have provided deep insights into this process. acs.orgresearchgate.net For some iridium-catalyzed systems, it has been found that the rate-determining step can be the coordination of the imine intermediate to the iridium center, preceded by the dissociation of the amine substrate. acs.org The presence of water can inhibit the reaction rate, suggesting that the imine formation step is reversible under the reaction conditions. acs.org

N-sec-Butyl-N'-isopropyl ethylenediamine as a Bidentate Chelating Ligand

N-sec-Butyl-N'-isopropyl ethylenediamine functions as a bidentate chelating ligand, coordinating to a central metal ion through the lone pairs of its two nitrogen atoms. This coordination results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry.

When an ethylenediamine-based ligand like N-sec-Butyl-N'-isopropyl ethylenediamine coordinates to a metal center, the resulting five-membered M-N-C-C-N ring is not planar. To minimize torsional strain, the ethylene (B1197577) bridge typically adopts a puckered or 'gauche' conformation. This conformation is characterized by a dihedral angle (N–C–C–N) that deviates significantly from 0° (eclipsed) or 180° (trans).

In related N,N',N'-substituted 1,2-ethanediamine complexes, the N–C–C–N dihedral angles have been observed to be in the range of 55.79° to 59.11°. uni-regensburg.de This value is characteristic of an asymmetric, puckered 'gauche' conformation. This arrangement is energetically more favorable than a planar or 'trans' conformation of the carbon backbone, which would induce significant steric strain. The ethylenediamine backbone in such complexes often adopts an asymmetrical envelope conformation. core.ac.uk The specific degree of puckering and the exact torsion angle in a complex of N-sec-Butyl-N'-isopropyl ethylenediamine would be further influenced by the steric demands of the sec-butyl and isopropyl substituents and the coordination geometry of the metal ion.

The sec-butyl and isopropyl groups attached to the nitrogen atoms of the ethylenediamine backbone significantly modulate the ligand's electronic and steric properties.

Electronic Effects: Both the sec-butyl and isopropyl groups are electron-donating substituents due to inductive effects. smolecule.com This electron-donating nature increases the electron density on the nitrogen donor atoms, enhancing their Lewis basicity and making them stronger coordinating agents compared to unsubstituted ethylenediamine. This enhanced electron density can strengthen the resulting metal-nitrogen (M-N) bonds. nsf.gov While the electronic effects of different alkyl groups are often subtle, they can influence the stability and reactivity of the resulting metal complexes. semanticscholar.org

Steric Effects: The alkyl substituents introduce considerable steric bulk around the nitrogen donor atoms. The size and branching of these groups influence the coordination geometry and the stability of the metal complexes. nih.gov The sec-butyl group, for instance, has been assigned a Taft steric parameter (Es) of -0.93, indicating moderate steric hindrance. smolecule.com This steric crowding can affect the N-M-N bond angle within the chelate ring and can prevent the formation of certain geometries or higher coordination number complexes. rsc.org Furthermore, the steric hindrance provided by these bulky groups can protect the metal center from attack by other ligands or solvent molecules and can be used to control the stereochemistry of the resulting complex. nsf.govnih.gov

Table 1: Properties of N-Alkyl Substituents

| Substituent Group | Electronic Effect | Steric Effect | Notes |

|---|---|---|---|

| Isopropyl | Electron-donating (Inductive effect) | Moderate steric bulk | Branched at the α-carbon, influencing accessibility of the N donor. nih.gov |

| sec-Butyl | Electron-donating (Inductive effect) | Moderate steric bulk (Es = -0.93) smolecule.com | Chiral center introduces potential for stereoselectivity. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-sec-Butyl-N'-isopropyl ethylenediamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using various techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, to determine their structure and properties.

N-sec-Butyl-N'-isopropyl ethylenediamine is expected to form stable complexes with a wide range of transition metals. For example, related chiral diamine ligands have been shown to form complexes with metals such as Zinc (Zn) and Nickel (Ni). nih.govresearchgate.net In a typical octahedral complex, the bidentate ligand would occupy two coordination sites with a characteristic N-M-N "bite" angle of around 83.6°, as observed in an ethylenediamine nickel(II) complex. rsc.org The bulky sec-butyl and isopropyl groups would influence the arrangement of other ligands around the metal center. The synthesis of a zinc complex with a related ligand, N,N′-Bis(3-aminopropyl)ethylenediamine-κN,N′,N′′,N′′′zinc(II), demonstrates the ability of substituted ethylenediamines to coordinate to zinc. researchgate.net

Beyond transition metals, N-sec-Butyl-N'-isopropyl ethylenediamine can also coordinate to main group metals. Research on sterically hindered ligands shows the formation of complexes with main group metals like Lithium (Li), Magnesium (Mg), and Aluminum (Al). researchgate.net For instance, magnesium has been shown to form complexes with N,N-dialkylaminodiboranate ligands, which are analogous in terms of steric hindrance. nsf.gov The reaction of a bulky ligand with reagents like butyllithium (B86547) (BuLi) or dimethylaluminium chloride can yield mononuclear main group metal complexes. researchgate.net The coordination geometry around the main group metal is heavily influenced by the steric strain imposed by the ligand's bulky substituents. researchgate.net

The presence of a chiral center in the N-sec-Butyl-N'-isopropyl ethylenediamine ligand (at the sec-butyl group's methine carbon) makes it a valuable tool for investigating the formation of "chiral-at-metal" complexes. In these complexes, the stereochemistry of the ligand dictates the spatial arrangement of ligands around the metal center, inducing a specific chirality (Δ or Λ configuration in octahedral complexes) at the metal ion itself.

Studies on similar chiral ligands, such as (S,S)-di-sec-butyl-phenazino-18-crown-6, have shown that the ligand's chirality leads to distinct chiroptical properties (e.g., Circular Dichroism spectra) upon complexation with metal cations like Zn²⁺ and Ni²⁺. nih.gov The specific sign and intensity of the observed CD spectra are directly related to the stereochemical interaction between the chiral ligand and the metal ion. nih.gov This principle allows for the synthesis of enantiomerically pure or enriched metal complexes, where the ligand's chirality is effectively transferred to the metallic center, which is crucial for applications in asymmetric catalysis and chiral recognition.

Advanced Spectroscopic Characterization of Coordination Compounds

The characterization of coordination compounds relies on a suite of spectroscopic techniques to elucidate their structure and bonding both in solution and in the solid state. For a hypothetical metal complex of this compound, techniques such as NMR, X-ray crystallography, and vibrational spectroscopy would be indispensable.

Although specific NMR data for complexes of this compound are not documented, the expected spectral features can be predicted. In a diamagnetic metal complex, such as with Zn(II) or Co(III), both ¹H and ¹³C NMR spectroscopy would provide crucial information about the ligand's conformation upon coordination. rsc.org

In a ¹H NMR spectrum, the unsymmetrical nature of the ligand, with distinct n-butyl and isopropyl substituents, would lead to a complex but interpretable set of signals. The protons of the ethylenediamine backbone, which are diastereotopic in a chiral coordination environment, would be expected to show distinct chemical shifts and coupling patterns. rsc.org Coordination to a metal center typically results in a downfield shift of the signals for protons adjacent to the nitrogen donor atoms due to the deshielding effect of the metal ion.

The ¹³C NMR spectrum would similarly reflect the ligand's asymmetry, with separate resonances for each unique carbon atom in the n-butyl, isopropyl, and ethylenediamine moieties. The chemical shifts of the carbon atoms bonded to the nitrogen atoms would be particularly sensitive to the coordination event. For paramagnetic complexes, NMR spectra would be significantly more complex, with large chemical shift ranges and broad signals, but could provide insights into the magnetic properties of the complex.

Illustrative ¹H NMR Data for a Hypothetical Diamagnetic Complex [M(this compound)Cl₂]

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl -CH | 3.1 - 3.5 | Multiplet | Downfield shift upon coordination. |

| Isopropyl -CH₃ | 1.2 - 1.5 | Doublet | Two distinct doublets possible due to diastereotopicity. |

| Ethylenediamine -CH₂ | 2.8 - 3.4 | Multiplets | Complex pattern due to coupling and diastereotopicity. |

| n-Butyl -CH | 2.9 - 3.3 | Multiplet | Downfield shift upon coordination. |

| n-Butyl -CH₂ | 1.5 - 1.8 | Multiplet | |

| n-Butyl -CH₃ (terminal) | 0.9 - 1.1 | Triplet | |

| n-Butyl -CH₃ (branch) | 1.1 - 1.3 | Doublet | |

| Amine N-H | 4.5 - 5.5 | Broad singlet | Position and broadening are solvent and complex dependent. |

This table is illustrative and does not represent experimentally determined data.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination compound in the solid state. scispace.com For a complex of this compound, this technique would provide exact bond lengths, bond angles, and coordination geometry around the metal center.

It is well-established that ethylenediamine and its derivatives form a five-membered chelate ring upon coordination, which typically adopts a gauche conformation. researchgate.netcdnsciencepub.com X-ray analysis of a complex with this compound would confirm this, and would also detail the specific orientations of the n-butyl and isopropyl substituents. In an octahedral complex, for instance, these bulky alkyl groups would likely orient themselves to minimize steric hindrance. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. researchgate.net

Illustrative Crystallographic Data for a Hypothetical Octahedral Metal Complex

| Parameter | Hypothetical Value | Significance |

| Coordination Geometry | Distorted Octahedral | Typical for a six-coordinate complex with a chelate ligand. |

| M-N Bond Lengths | 2.1 - 2.3 Å | Indicates the strength of the metal-nitrogen coordinate bond. oup.com |

| N-M-N Bite Angle | ~85° | Characteristic of a five-membered ethylenediamine chelate ring. researchgate.net |

| Ligand Conformation | Gauche | The puckered conformation of the five-membered chelate ring. cdnsciencepub.com |

This table is illustrative and does not represent experimentally determined data.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule and are particularly useful for confirming the coordination of a ligand to a metal ion. psu.edu While specific spectra for this compound complexes are unavailable, the expected changes upon coordination can be predicted based on studies of similar systems. cdnsciencepub.comyoutube.com

Illustrative IR Frequencies for a Hypothetical Metal Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Hypothetical Complex (cm⁻¹) | Change upon Coordination |

| ν(N-H) | ~3350 | ~3250 | Shift to lower frequency, broadening |

| ν(C-N) | ~1130 | ~1100 | Shift to lower frequency |

| ν(M-N) | N/A | ~450-550 | Appearance of new bands |

This table is illustrative and does not represent experimentally determined data.

Catalytic Applications of N Sec Butyl N Isopropyl Ethylenediamine Based Ligands

Mechanistic Aspects of Catalytic Activity

Metal-Substrate Interactions and Activation Pathways

The efficacy of a metal catalyst is fundamentally tied to the intricate dance of interactions between the metal center, the chiral ligand, and the substrate. In the context of catalysts derived from N-sec-Butyl-N'-isopropyl ethylenediamine (B42938), these interactions dictate the reaction's activation pathway and ultimate stereochemical outcome.

A predominant application for such chiral diamine ligands is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, often with rhodium (Rh) or ruthenium (Ru) metal centers. The generally accepted mechanism for these reactions involves a metal-hydride species as the key catalytic intermediate. The activation pathway typically begins with the coordination of the diamine ligand to the metal precursor.

In the case of rhodium-catalyzed ATH of ketones, a common precursor is the dimeric complex [Rh(Cp)Cl₂]₂ (where Cp is pentamethylcyclopentadienyl). Upon reaction with the diamine ligand, a monomeric rhodium catalyst is formed. The activation of the hydrogen source, often an isopropanol/water mixture or a formic acid/triethylamine azeotrope, leads to the formation of a rhodium-hydride species. The substrate (e.g., a ketone) then coordinates to this metal-hydride complex. The transfer of the hydride to the carbonyl carbon and a proton to the carbonyl oxygen results in the formation of the chiral alcohol product and regeneration of the catalyst.

The N-sec-Butyl-N'-isopropyl ethylenediamine ligand plays a crucial role in this process. The two nitrogen atoms of the diamine chelate to the metal center, creating a stable complex. The NH groups of the ligand are also thought to participate directly in the catalytic cycle by forming hydrogen bonds with the substrate, thereby facilitating its activation and orientation. This is a hallmark of metal-ligand cooperation, where the ligand is not a mere spectator but an active participant in the bond-forming and bond-breaking steps.

Stereochemical Induction and Control Mechanisms

The primary function of a chiral ligand like N-sec-Butyl-N'-isopropyl ethylenediamine is to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. The unsymmetrical nature of this ligand, with a sec-butyl group on one nitrogen and an isopropyl group on the other, leads to a C₁-symmetric catalyst. This lack of C₂ symmetry can offer unique advantages in stereocontrol. nih.govnih.gov

The mechanism of stereochemical induction is based on the differential steric and electronic interactions between the catalyst and the two prochiral faces of the substrate. The sec-butyl and isopropyl groups create distinct steric environments in the two quadrants of the coordinated substrate. For a ketone, this means that one face of the carbonyl group will be preferentially shielded from attack by the hydride, leading to the formation of one enantiomer of the alcohol product in excess.

The precise stereochemical outcome is influenced by a number of factors, including the absolute configuration of the chiral centers in the ligand, the nature of the metal, and the reaction conditions. Theoretical studies on similar systems have shown that non-covalent interactions, such as CH-π interactions between the ligand and an aromatic substrate, can also play a significant role in stabilizing the transition state that leads to the major enantiomer. nih.gov

The diastereomeric transition states, leading to the (R) and (S) products, will have different energies due to the chiral environment created by the ligand. The enantiomeric excess (ee) of the product is directly related to the energy difference between these two transition states. Even small variations in the structure of the ligand can have a profound impact on this energy difference and, consequently, on the enantioselectivity of the reaction. nih.gov

Catalyst Design and Optimization

The rational design and optimization of catalysts are central to achieving high efficiency and selectivity in chemical transformations. For catalysts based on N-sec-Butyl-N'-isopropyl ethylenediamine, several factors can be tuned to enhance their performance.

Structure-Activity Relationships (SAR) in Ligand Design

The structure of the diamine ligand is a critical determinant of the catalyst's activity and selectivity. In the case of unsymmetrical N,N'-dialkyl ethylenediamines, the nature of the alkyl substituents has a significant impact on the catalytic performance.

Research on analogous unsymmetrical vicinal diamine ligands in the rhodium-catalyzed ATH of ketones has shown that systematic variations in the steric and electronic properties of the N-substituents can lead to significant changes in enantioselectivity and conversion. rsc.org For instance, the presence of a bulky group on one of the nitrogen atoms can create a well-defined chiral pocket that enhances the discrimination between the prochiral faces of the substrate. The electronic properties of the substituents also play a role, as they can influence the electron density at the metal center and its reactivity.

The following table illustrates the effect of ligand structure on the ATH of acetophenone, based on data from analogous unsymmetrical diamine ligand systems.

| Ligand Analogue | N-Substituent 1 | N-Substituent 2 | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Analogue 1 | Methyl | Phenyl | 98 | 92 |

| Analogue 2 | Ethyl | Phenyl | 97 | 94 |

| Analogue 3 | Isopropyl | p-Tolylsulfonyl | >95 | >95 |

| Analogue 4 | Cyclohexyl | p-Tolylsulfonyl | >95 | 98 |

Note: This data is representative of trends observed for analogous unsymmetrical diamine ligands and is intended to illustrate structure-activity relationships.

These findings suggest that for N-sec-Butyl-N'-isopropyl ethylenediamine, the specific combination of the moderately bulky isopropyl group and the slightly larger sec-butyl group would be expected to provide a good balance of steric hindrance to achieve high enantioselectivity.

Influence of Ancillary Ligands, Counterions, and Solvent Effects

Ancillary Ligands: In many catalytic systems, particularly those involving rhodium and ruthenium, ancillary ligands such as pentamethylcyclopentadienyl (Cp*) or p-cymene (B1678584) are present. These ligands help to stabilize the metal center and can influence the steric and electronic environment around it, thereby affecting the catalyst's activity and selectivity.

Counterions: The nature of the counterion associated with a cationic metal catalyst can have a significant effect on its performance. For example, in some ruthenium-catalyzed hydrogenations, the counterion can influence the catalyst's solubility and the accessibility of the active site.

Solvent Effects: The choice of solvent can dramatically impact the outcome of a catalytic reaction. In the ATH of ketones with rhodium-diamine catalysts, solvents like methanol (B129727) or water are often used. rsc.org The solvent can affect the solubility of the catalyst, substrate, and reagents, as well as the stability of the catalytic intermediates. In some cases, the solvent can also participate directly in the catalytic cycle. For instance, in ATH reactions using formic acid as the hydrogen source, the polarity of the solvent can influence the rate and selectivity. rsc.org The following table, based on data from analogous systems, illustrates the typical influence of the solvent on conversion and enantioselectivity.

| Substrate | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| Acetophenone | Water | 96 | 93 |

| Acetophenone | Methanol | 98 | 95 |

| 1-Acetonaphthone | Water | 95 | 92 |

| 1-Acetonaphthone | Methanol | 97 | 94 |

Note: This data is representative of trends observed for analogous unsymmetrical diamine catalysts in ATH reactions.

Strategies for Catalyst Recovery and Reusability (e.g., Heterogenization)

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. To address this, various strategies for catalyst recovery and reusability have been developed, with heterogenization being a prominent approach.

Heterogenization involves immobilizing the homogeneous catalyst onto a solid support. This can be achieved by attaching the chiral ligand to a polymer, silica, or other insoluble material. researchgate.net For diamine ligands, this can be done by creating a covalent linkage between the ligand and the support. For example, polymeric chiral diamine ligands have been developed where the diamine units are part of a larger polymer chain. nih.gov

These supported catalysts offer several advantages:

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.

Reduced Metal Leaching: Immobilization can help to minimize the leaching of the metal into the product.

In some cases, the use of a polymeric support has been shown to not only facilitate catalyst recycling but also to enhance the catalyst's activity and stability. nih.gov The polymer backbone can create a local environment that is favorable for the catalytic reaction and can prevent the deactivation of the catalyst through aggregation.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to determine the electronic structure and energetic properties of a molecule with a high degree of accuracy. These calculations solve approximations of the Schrödinger equation for the given molecular system. For N-2-Butyl-N'-isopropyl ethylenediamine (B42938), such studies would provide fundamental insights into its reactivity, stability, and spectroscopic properties.

An analysis of the electronic structure would reveal how electrons are distributed within the N-2-Butyl-N'-isopropyl ethylenediamine molecule. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Charge Distribution: Mapping the electrostatic potential surface and calculating partial atomic charges would identify the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atoms are expected to be the primary sites of negative charge, influencing their coordination behavior.

Currently, there are no published data detailing the HOMO-LUMO energies or specific charge distribution for this compound.

This compound is a flexible molecule due to the rotatable single bonds in its ethylenediamine backbone and its alkyl substituents. A conformational analysis would involve:

Ligand Conformations: Identifying the various possible spatial arrangements (conformers) of the molecule and calculating their relative energies to determine the most stable, or ground-state, conformation.

Complex Energetics: When this molecule acts as a ligand to a metal center, computational studies could predict the geometry and stability of the resulting metal complex.

Detailed conformational analyses and the energetics of this compound and its potential complexes are not presently available in scientific literature.

Quantum mechanical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. This analysis would:

Aid in Structural Confirmation: By comparing the calculated vibrational spectrum with an experimental one, the structure of a synthesized compound can be confirmed.

Assign Spectral Features: Each calculated vibrational mode can be animated to understand the specific atomic motions (stretching, bending, etc.) that give rise to each peak in the spectrum.

Specific predicted vibrational frequencies for this compound have not been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system. These simulations are governed by classical mechanics and are particularly useful for studying larger systems or processes in solution.

MD simulations of this compound in a solvent (such as water or an organic solvent) would offer insights into:

Solvation: How solvent molecules arrange themselves around the ligand.

Dynamic Equilibria: The interchange between different conformations of the molecule in solution and the timescale of these changes.

Research detailing the solution-phase behavior and dynamic equilibria of this compound through MD simulations is not currently published.

The flexibility of the butyl and isopropyl groups, as well as the ethylenediamine backbone, is critical to how this compound can bind to a metal ion. MD simulations could be used to:

Quantify Flexibility: Analyze the range of motion of the different parts of the molecule.

Model Coordination Processes: Simulate how the ligand adapts its conformation to fit into the coordination sphere of a metal ion, a process often referred to as "ligand preorganization."

Specific studies using molecular dynamics to investigate the ligand flexibility of this compound and its effect on coordination are not found in the available literature.

Computational Insights into Reaction Mechanisms

Elucidation of Reaction Pathways in Synthetic Processes

A critical first step would be to map out the potential energy surfaces for the synthesis of this compound itself, likely via the N-alkylation of ethylenediamine. researchgate.netresearchgate.net This would involve identifying the key intermediates and transition states along the reaction coordinate. Different synthetic routes, such as reductive amination or substitution reactions, could be computationally compared to determine the most favorable pathway.

Characterization of Transition States and Activation Energies

For any proposed reaction mechanism, the geometry of the transition states would be optimized using computational methods. The vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true transition state (i.e., has a single imaginary frequency). The energy difference between the reactants and the transition state would provide the activation energy, a key determinant of the reaction rate.

Prediction and Rationalization of Enantioselectivity in Catalysis

If this compound were to be used as a chiral ligand in a catalytic system, computational chemistry would be an invaluable tool for predicting and understanding its stereochemical influence. This would entail modeling the catalyst-substrate complex and calculating the energies of the transition states leading to the different enantiomeric products. The predicted enantiomeric excess could then be compared with experimental results to validate the computational model.

Without specific research on this compound, the following tables remain hypothetical and serve to illustrate the kind of data that would be generated from such a computational study.

Table 1: Hypothetical Calculated Activation Energies for a Synthetic Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Mono-N-alkylation | TS1 | Data not available |

| Step 2: Second N-alkylation | TS2 | Data not available |

Table 2: Hypothetical Predicted Enantiomeric Excess for a Catalyzed Reaction

| Substrate | Catalyst System | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Generic Prochiral Ketone | [Rh(COD)(ligand)]+ | Data not available | Data not available |

| Generic Imine | [Ir(ligand)]Cl | Data not available | Data not available |

Applications in Materials Science and Functional Materials

Supramolecular Assembly and Host-Guest Interactions

Formation of Clathrates and Inclusion Compounds

The ability of molecules to act as "hosts" and encapsulate "guest" molecules to form stable clathrates or inclusion compounds is a cornerstone of supramolecular chemistry. The design of the host molecule is critical, with its size, shape, and intermolecular interaction capabilities dictating its effectiveness in forming these complexes. N-2-Butyl-N'-isopropyl ethylenediamine (B42938), with its flexible alkyl groups and hydrogen-bonding donor and acceptor sites, presents an interesting candidate for a host molecule.

The unsymmetrical nature of N-2-Butyl-N'-isopropyl ethylenediamine could lead to the formation of unique packing arrangements in the solid state, creating cavities of specific dimensions capable of entrapping guest molecules. The formation of such host-guest systems is often driven by weak intermolecular forces, including van der Waals interactions, and critically, hydrogen bonding. The two secondary amine groups of the diamine are capable of forming a network of hydrogen bonds, which could be further stabilized by the inclusion of a suitable guest molecule within a resulting lattice structure.

While direct experimental evidence for clathrate formation with this compound is not prevalent in published literature, the principles of host-guest chemistry suggest its potential. The interplay between the steric bulk of the butyl and isopropyl groups would influence the size and shape of the cavities formed in a potential crystal lattice. It is conceivable that small solvent molecules or gas molecules could be selectively included in these cavities. Research on other diamine-based systems has shown that the nature of the alkyl substituents plays a crucial role in defining the architecture of the resulting supramolecular assembly.

Table 1: Potential Guest Molecules for Inclusion by this compound

| Guest Molecule Category | Examples | Potential Driving Interaction |

| Small Gas Molecules | Methane, Carbon Dioxide | Van der Waals forces |

| Small Polar Solvents | Methanol (B129727), Ethanol | Hydrogen bonding, Dipole-dipole |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Host-guest size compatibility |

Further research, including crystallization studies of this compound in the presence of various potential guest molecules, would be necessary to validate and characterize its role as a host in forming inclusion compounds.

Design of Recognition and Sensing Systems

The development of chemical sensors and recognition systems relies on the principle of selective binding between an analyte and a receptor molecule, which in turn generates a measurable signal. The amine functional groups and the specific stereochemistry of this compound make it a promising candidate for the development of selective recognition and sensing platforms, particularly for metal ions and small organic molecules.

The two nitrogen atoms of the ethylenediamine backbone can act as a bidentate ligand, coordinating to metal ions. The size of the chelate ring formed with a metal ion is a well-understood five-membered ring, which is generally stable. The nature of the N-substituents—the secondary butyl and isopropyl groups—would sterically and electronically modulate the binding affinity and selectivity for different metal ions. For instance, the steric hindrance imposed by these alkyl groups could favor the binding of metal ions with specific coordination geometries and ionic radii.

Moreover, this compound can be incorporated as a recognition element in various sensor platforms. For example, it could be immobilized on the surface of a transducer to create a potentiometric or amperometric sensor. Upon binding of a target analyte, the electronic properties of the diamine would change, leading to a detectable electrical signal.

In the realm of optical sensing, this diamine could be integrated into fluorescent or colorimetric sensor arrays. The interaction of the diamine with an analyte could lead to changes in the photophysical properties of a nearby fluorophore or chromophore through mechanisms such as photoinduced electron transfer (PET) or by altering the local chemical environment. Studies on other aliphatic diamines have demonstrated their utility in fluorescent sensors, where the binding of an analyte to the diamine modulates the fluorescence intensity. nih.gov For instance, a sensor for ethylenediamine vapor has been developed based on a perylenediimide–camphorsulfonic acid complex, where the interaction with ethylenediamine leads to a detectable signal. rsc.org While this example uses ethylenediamine as the analyte, it highlights the potential for using diamines as the recognition component.

The development of colorimetric arrays for the discrimination of various amines has also been reported. illinois.edu These arrays often rely on a series of chemoresponsive dyes that change color upon interaction with different amines. The unique steric and electronic profile of this compound would likely produce a distinct "fingerprint" in such an array, allowing for its identification and quantification.

Table 2: Potential Analytes for Recognition by this compound-Based Sensors

| Analyte Class | Specific Examples | Principle of Recognition |

| Metal Ions | Cu²⁺, Ni²⁺, Zn²⁺ | Chelation by diamine nitrogens |

| Protons (pH sensing) | H⁺ | Protonation of amine groups |

| Small Organic Molecules | Aldehydes, Ketones | Formation of Schiff bases |

| Anions | Chloride, Bromide | Hydrogen bonding with protonated diamine |

Q & A

Q. How do molecular dynamics simulations improve understanding of ethylenediamine derivative interactions in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.